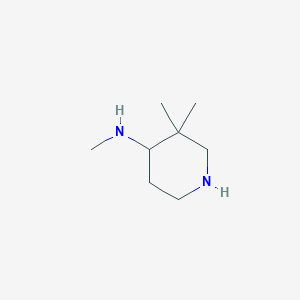

4-Methylamino-3,3-dimethylpiperidine

Description

4-Methylamino-3,3-dimethylpiperidine is a piperidine derivative characterized by a methylamino group at the 4-position and two methyl groups at the 3,3-positions. Its molecular formula is C₈H₁₈N₂, with a molecular weight of 142.23 g/mol. The compound is synthesized via reductive amination or catalytic hydrogenation, often yielding enantiomers with high chiral purity (>98.5% ee) when resolved using chiral acids like ditoluoyl tartaric acid . Its Boc-protected derivative (1-Boc-4-methylamino-3,3-dimethylpiperidine) is a key intermediate in pharmaceutical synthesis, enhancing solubility and stability during reactions .

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

N,3,3-trimethylpiperidin-4-amine |

InChI |

InChI=1S/C8H18N2/c1-8(2)6-10-5-4-7(8)9-3/h7,9-10H,4-6H2,1-3H3 |

InChI Key |

FHWXHXRRCMIUIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCC1NC)C |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 4-Methylamino-3,3-dimethylpiperidine serves as an intermediate in synthesizing various bioactive compounds. Its structural characteristics allow it to be modified into derivatives with enhanced pharmacological properties.

- Therapeutic Potential : Research indicates that this compound may interact with biological targets related to neurotransmission and enzyme inhibition, making it a candidate for developing treatments for neurological disorders .

2. Organic Synthesis

- Building Block : It is used as a building block in organic synthesis for creating more complex molecules. This application is particularly relevant in the pharmaceutical industry where novel compounds are synthesized for therapeutic purposes.

3. Biological Studies

- Interaction Studies : Investigations into the binding affinity of this compound with various receptors have shown promise in understanding its role in modulating biological pathways .

Comparison of Structural Features with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzyl-4-methylamino-3,3-dimethylpiperidine | Benzyl group attached to nitrogen | Higher lipophilicity |

| 3-Methylaminopiperidine | Methylamino group at position three | Lacks additional methyl groups |

| 1-(2-Hydroxyethyl)-4-methylamino-3,3-dimethylpiperidine | Hydroxyethyl substituent at nitrogen | Increased polarity |

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Exhibits significant activity against certain bacterial strains |

| Cytotoxicity | Low cytotoxic effects observed in mammalian cell lines at therapeutic concentrations |

| Enzyme Inhibition | Potential inhibitor of the Type III secretion system in pathogenic bacteria |

Case Studies and Research Findings

1. Antimicrobial Activity

A study evaluated the effectiveness of this compound against Escherichia coli strains. The compound demonstrated a notable reduction in bacterial load when administered at specific concentrations over defined periods.

2. Cytotoxicity Assessment

In vitro assays using MTT methods indicated that the compound exhibited low cytotoxicity against various mammalian cell lines, suggesting a favorable safety profile for potential drug development.

3. Mechanistic Studies

Further mechanistic studies highlighted that this compound interacts with cellular targets leading to apoptosis in cancer cell lines. The activation of caspase pathways was noted as a significant event in observed cytotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

2.1 Substituent Variations

Piperidine derivatives differ significantly in reactivity and applications based on substituents:

- Cis-5-benzyloxy-4-bromo-1-t-butyl-3,3-dimethylpiperidine (12a): Substituents: Bromine (4-position), benzyloxy (5-position), and tert-butyl (1-position). Molecular weight: 356.33 g/mol; yield: 98% . The bulky tert-butyl and benzyloxy groups reduce nucleophilicity compared to 4-Methylamino-3,3-dimethylpiperidine, making 12a more suited for ring transformations than amine-mediated reactions.

- 4-Amino-3,3-dimethylpiperidine: Replaces the methylamino group with a primary amine. Molecular weight: 128.21 g/mol; synthesized as enantiomers (e.g., (R)-(+)-4-amino-3,3-dimethylpiperidine) with 99.99% HPLC purity .

2.2 Stereochemical Considerations

- Cis-2,3-dimethylpiperidine hydrochloride: Molecular weight: 149.66 g/mol; cis-configuration enhances conformational stability . DFT studies show cis-2,3-dimethylpiperidines exhibit faster reaction rates (ΔG‡ ≈ 25.8 kcal/mol) and higher enantioselectivity (s-factor up to 24) compared to trans isomers (ΔG‡ ≈ 29.1 kcal/mol) in acylation reactions . For this compound, the cis arrangement of methyl groups likely stabilizes chair conformations, favoring axial positioning of the methylamino group in catalytic processes.

3.2 Boc-Protected Derivatives

- 1-Boc-4-hydroxy-3,3-dimethylpiperidine: Molecular weight: 229.32 g/mol; used to protect the amine during multi-step syntheses . Compared to this compound, the Boc group improves thermal stability but requires deprotection for further functionalization.

Data Tables

Preparation Methods

Reaction Pathway and Conditions

This method involves the reductive amination of 3,3-dimethylpiperidin-4-one with methylamine under catalytic hydrogenation. Key steps include:

-

Substrate Preparation : 3,3-Dimethylpiperidin-4-one is synthesized via cyclization of γ-butyrolactam derivatives.

-

Reductive Amination : The ketone reacts with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogen gas with Pd/C).

Optimized Conditions :

Advantages :

Limitations :

-

Requires stringent control of hydrogenation conditions to avoid over-reduction.

Catalytic Hydrogenation of Pyridine Derivatives

Synthesis from 4-(Dimethoxymethyl)pyridine

This two-step process involves:

-

Methylation : 4-Pyridinecarboxaldehyde reacts with dimethyl carbonate or trimethyl orthoformate using acid catalysts (e.g., toluenesulfonic acid).

-

Hydrogenation : The resulting 4-(dimethoxymethyl)pyridine undergoes catalytic hydrogenation with Ru/C or Rh/C under 2–4 MPa H₂.

Key Data :

| Step | Catalyst | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | H₃PO₄ | 80 | 12 | 99.4 |

| 2 | Ru/C | 100 | 2 | 96.9 |

Advantages :

Asymmetric Synthesis Using Chiral Auxiliaries

Chiral Induction with (R)-1-Phenylethylamine

This method constructs the stereocenters via reductive amination:

-

Chiral Enamine Formation : 3,3-Dimethylpiperidin-4-one reacts with (R)-1-phenylethylamine to form a chiral enamine.

-

Hydrogenolysis : Catalytic hydrogenation (Pd/C, 1–10 MPa H₂) removes the chiral auxiliary and reduces the imine.

Performance Metrics :

Advantages :

Protection/Deprotection Strategies

Boc-Protected Intermediate Synthesis

A common industrial approach involves:

-

Boc Protection : 4-Amino-3,3-dimethylpiperidine reacts with di-tert-butyl dicarbonate (Boc₂O).

-

Methylation : The Boc-protected amine undergoes alkylation with methyl iodide.

-

Deprotection : Acidic hydrolysis (HCl/EtOAc) removes the Boc group.

Typical Yields :

-

Boc Protection: 95%

-

Methylation: 89%

-

Deprotection: 97%

Applications :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 85–92 | 98 | High | Moderate |

| Pyridine Hydrogenation | 96–97 | 99 | High | Low |

| Asymmetric Synthesis | 78–83 | >99 | Moderate | High |

| Protection/Deprotection | 89–97 | 97 | High | Moderate |

Industrial-Scale Considerations

-

Catalyst Recycling : Ru/C and Pd/C catalysts in hydrogenation steps are reusable for ≥5 cycles without significant activity loss.

-

Solvent Recovery : Methanol and ethanol are distilled and reused, reducing waste.

-

Byproduct Management : Acetic acid and N,N-dimethylformamide byproducts are neutralized and treated via standard protocols.

Emerging Techniques and Innovations

Q & A

Q. What are the common synthetic routes for 4-Methylamino-3,3-dimethylpiperidine?

The synthesis of this compound derivatives often involves ring transformation strategies. For example, cis-1-benzyl-4-bromo-5-methoxy-3,3-dimethylpiperidine can be synthesized via azetidine ring expansion, achieving yields up to 95% . Additionally, 4-piperidone intermediates (e.g., (S)-1,3-dimethyl-4-piperidone) are key precursors for piperidine-based pharmaceuticals, enabling functionalization at the 4-position through alkylation or condensation reactions .

Q. How is NMR spectroscopy utilized in characterizing this compound derivatives?

NMR is critical for confirming stereochemistry and substituent positions. For cis-3,3-dimethylpiperidine derivatives, NMR reveals distinct chemical shifts for equatorial vs. axial protons (e.g., δ 3.2–3.6 ppm for methoxy groups), while NMR identifies quaternary carbons (e.g., δ 55–60 ppm for dimethyl groups) . Multiplicity patterns in COSY and NOESY spectra further resolve stereochemical ambiguities.

Q. What safety precautions are essential when handling this compound in laboratory settings?

Due to potential toxicity and flammability, use fume hoods, flame-resistant gloves, and eye protection. Avoid inhalation/contact; store in airtight containers under inert gas. Emergency protocols (e.g., P301+P310 for ingestion) and waste disposal guidelines (P501) must be strictly followed .

Advanced Research Questions

Q. What strategies optimize the stereoselective synthesis of this compound derivatives?

Stereocontrol is achieved via chiral auxiliaries or catalysts. For example, azetidine ring expansion using enantiopure starting materials yields cis-configured products with >90% diastereomeric excess . Solvent polarity and temperature (e.g., –20°C in dichloromethane) also influence selectivity by stabilizing transition states .

Q. How does the introduction of substituents on the piperidine ring affect the compound's biological activity?

Substituents like 4-methylamino groups enhance binding to biological targets. In antimicrobial studies, pyrimidine derivatives with 3,3-dimethylpiperidine moieties showed improved activity against S. aureus (MIC 8 µg/mL) due to increased lipophilicity and membrane penetration . Structure-activity relationship (SAR) studies using Hammett constants or docking simulations can guide rational design.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

Scale-up challenges include controlling exothermic reactions (e.g., bromination steps) and minimizing racemization. Continuous-flow reactors improve heat dissipation and reaction uniformity, while inline HPLC monitoring ensures purity (>95%) . Recrystallization in ethanol/water mixtures (3:1 v/v) effectively removes byproducts like unreacted azetidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.